molecular formula C8H12O2 B14336274 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane CAS No. 105922-66-5

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane

Cat. No.: B14336274
CAS No.: 105922-66-5
M. Wt: 140.18 g/mol
InChI Key: WDJSLOLZZLXUEI-UHFFFAOYSA-N
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Description

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is a chemical compound known for its unique structure and reactivity It is an oxolane derivative with a prop-2-yn-1-yloxy group attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxirane derivatives, alcohols, and substituted oxolanes. These products have significant applications in various fields of research and industry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, this compound has been shown to inhibit monoamine oxidase enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is unique due to its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

105922-66-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(prop-2-ynoxymethyl)oxolane

InChI

InChI=1S/C8H12O2/c1-2-5-9-7-8-4-3-6-10-8/h1,8H,3-7H2

InChI Key

WDJSLOLZZLXUEI-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CCCO1

Origin of Product

United States

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